5-Bromo-7H-benzo[c]fluoren-7-one
Description
5-Bromo-7H-benzo[c]fluoren-7-one is a polycyclic aromatic ketone featuring a bromine substituent at the 5-position of the fused benzofluorenone core. Its molecular formula is C₁₇H₉BrO, with a molecular weight of 309.16 g/mol (CAS: 1121545-04-7) . This compound is characterized by its planar aromatic system and electron-withdrawing ketone group, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and materials science.
Properties
IUPAC Name |
5-bromobenzo[c]fluoren-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrO/c18-15-9-14-16(11-6-2-1-5-10(11)15)12-7-3-4-8-13(12)17(14)19/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHOXYZGFKAFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7H-benzo[c]fluoren-7-one typically involves multi-step reactions. One common method includes the bromination of benzo[c]fluorenone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as 2,2’-azobis(isobutyronitrile) (AIBN) in a solvent like tetrachloromethane. The reaction is carried out under reflux conditions for a few hours .
Another method involves the use of 6-methoxyindenone as a starting material, which undergoes a regioselective reaction in N,N-dimethylformamide (DMF) at elevated temperatures (around 130°C) for an extended period (approximately 16 hours). The product is then purified using preparative thin-layer chromatography (TLC) with a solvent system of ethyl acetate and petroleum ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7H-benzo[c]fluoren-7-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used to replace the bromine atom with an iodine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-7H-benzo[c]fluoren-7-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-7H-benzo[c]fluoren-7-one involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical interactions, influencing its reactivity and biological activity. Detailed studies on its mechanism of action are still limited, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
Positional Isomers: 9-Bromo-7H-benzo[c]fluoren-7-one
Parent Compound: 7H-Benzo[c]fluoren-7-one
Dibrominated Derivative: 5,9-Dibromo-7H-benzo[c]fluoren-7-one
Alkylated Analog: 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene
Carbazole Derivative: 5-Bromo-7H-benzo[c]carbazole
- Structure : Ketone replaced with a carbazole moiety.
- Molecular Formula : C₁₆H₁₀BrN.
- Molecular Weight : 296.2 g/mol (CAS: 131409-18-2) .
- Key Differences :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Applications |
|---|---|---|---|---|---|---|
| This compound | 1121545-04-7 | C₁₇H₉BrO | 309.16 | Br (5-position), ketone | >98% | Organic synthesis, materials |
| 9-Bromo-7H-benzo[c]fluoren-7-one | 1121545-04-7 | C₁₇H₉BrO | 309.16 | Br (9-position), ketone | N/A | Research intermediate |
| 5,9-Dibromo-7H-benzo[c]fluoren-7-one | 1637660-36-6 | C₁₇H₈Br₂O | 388.06 | Br (5,9-positions) | >97% | Cross-coupling reactions |
| 5-Bromo-7,7-dimethyl-7H-benzo[c]fluorene | 954137-48-5 | C₁₉H₁₅Br | 323.23 | Br (5), CH₃ (7,7) | 95% | Photophysical materials |
| 5-Bromo-7H-benzo[c]carbazole | 131409-18-2 | C₁₆H₁₀BrN | 296.2 | Br (5), carbazole | 98% | OLED intermediates |
Biological Activity
5-Bromo-7H-benzo[c]fluoren-7-one is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a ketone functional group. With the molecular formula , this compound has garnered interest in various fields such as medicinal chemistry and materials science due to its potential biological activities and reactivity.
The presence of the bromine atom at the 5th position of the benzo[c]fluorenone structure imparts distinct chemical properties. This compound can undergo various reactions, including:
- Substitution Reactions : The bromine atom can be replaced with other functional groups.
- Oxidation and Reduction Reactions : It can be oxidized or reduced to form different derivatives.
- Coupling Reactions : It can participate in coupling reactions to synthesize more complex molecules.
Biological Activity
Research into the biological activity of this compound has revealed several potential applications, particularly in the fields of pharmacology and toxicology.
Anticancer Properties
Preliminary studies indicate that compounds similar to this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, research conducted on related compounds demonstrated significant cytotoxicity in HL-60 human leukemia cells, suggesting that this class of compounds could be explored for anticancer therapies .
The mechanism of action for this compound is believed to involve interactions with specific molecular targets within cells. The bromine atom may enhance its reactivity with biological molecules, potentially leading to disruptions in cellular processes that promote cancer cell growth. However, detailed studies on its specific mechanisms are still limited.
Case Studies
- Cytotoxicity Testing : In a study examining the cytotoxic effects of various benzo[c]fluorenone derivatives, this compound was tested alongside other halogenated compounds. The results indicated that this compound exhibited a moderate level of cytotoxicity against certain cancer cell lines compared to its non-brominated counterparts .
- Fluorescence Properties : Another study highlighted the fluorescence properties of this compound, which could be utilized in imaging techniques for biological applications. The compound's ability to fluoresce under specific conditions opens avenues for its use as a fluorescent probe in biological assays.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 7H-Benzo[c]fluoren-7-one | No halogen substitution | Limited activity reported |
| 5-Chloro-7H-benzo[c]fluoren-7-one | Chlorine substitution | Moderate cytotoxicity observed |
| 5-Iodo-7H-benzo[c]fluoren-7-one | Iodine substitution | Enhanced reactivity noted |
The presence of bromine in this compound appears to enhance its biological activity compared to other halogenated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
